1-(2-Chloro-5-methylphenyl)-N-methylmethanamine structure elucidation
1-(2-Chloro-5-methylphenyl)-N-methylmethanamine structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and chemical development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire research programs, lead to flawed biological interpretations, and pose significant regulatory and safety risks. The subject of this guide, 1-(2-chloro-5-methylphenyl)-N-methylmethanamine (Molecular Formula: C₉H₁₂ClN), is a substituted benzylamine derivative, a class of compounds frequently encountered as intermediates or final products in medicinal chemistry. Its structural elucidation serves as a practical exemplar of the rigorous, multi-technique approach required to achieve irrefutable molecular characterization.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Experience: Why Start with MS? Mass spectrometry is the initial and most direct method to ascertain the molecular weight of an analyte and gather preliminary structural clues from its fragmentation patterns. For a novel or unverified compound, MS provides the fundamental data point: the molecular mass. This immediately validates or refutes the expected chemical formula. We employ Electron Ionization (EI) as our primary technique; its high-energy nature induces reproducible fragmentation, creating a molecular "fingerprint" that is invaluable for structural confirmation and library matching.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with an EI source is used.
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GC Conditions:
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MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
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Electron Energy: 70 eV.[1]
-
Mass Range: Scan from m/z 35 to 200.
-
Data Acquisition: Full scan mode.
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Data Interpretation: A Self-Validating Fingerprint
The EI mass spectrum provides several layers of confirmatory data.
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Molecular Ion (M⁺•): The molecular formula C₉H₁₂ClN gives a monoisotopic mass of 169.0658 Da. The molecular ion peak should appear at m/z 169.
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The Chlorine Isotope Pattern (Trustworthiness Pillar): A key validating feature is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[2] This results in a characteristic pattern for any chlorine-containing fragment. The molecular ion will appear as a pair of peaks: one at m/z 169 (M⁺•, containing ³⁵Cl) and a second, smaller peak at m/z 171 (M+2, containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[2][3] This pattern provides definitive evidence for the presence of a single chlorine atom.
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Key Fragmentation Pathways: The major fragmentation is driven by the stability of the resulting ions. The most probable cleavage is the benzylic C-C bond alpha to the nitrogen, leading to the formation of a highly stable substituted tropylium-like ion or a simple loss of the methylamino group.
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Loss of •CH₂NHCH₃: Cleavage of the bond between the aromatic ring and the aminomethyl group.
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α-Cleavage: Cleavage of the bond between the nitrogen and the methyl group is less likely but possible.
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Benzylic Cleavage: The most prominent fragmentation pathway for substituted benzylamines is the cleavage of the C-N bond, leading to the formation of the 2-chloro-5-methylbenzyl cation.
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Table 1: Predicted Mass Spectrometry Data for 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
| 169 | [M]⁺• | [C₉H₁₂ClN]⁺• | Molecular Ion |
| 171 | [M+2]⁺• | [C₉H₁₂(³⁷Cl)N]⁺• | Isotope peak, approx. 1/3 intensity of M⁺• |
| 140 | [M - C₂H₅]⁺ | [C₇H₅Cl]⁺• | Loss of the ethylamino side chain. |
| 125 | [M - NHCH₃]⁺ | [C₈H₈Cl]⁺ | Loss of the methylamino radical. |
| 44 | [CH₃NHCH₂]⁺ | [C₂H₆N]⁺ | Methylaminomethyl cation |
Part 2: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: Why Use FTIR? While MS gives us the elemental composition, FTIR spectroscopy illuminates the types of chemical bonds present, thereby identifying the functional groups. For this molecule, we are specifically looking for definitive evidence of a secondary amine (N-H bond), the aromatic ring system, and aliphatic C-H bonds. The presence and position of these bands provide orthogonal confirmation of the structure suggested by MS.
Experimental Protocol: KBr Pellet Method
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Sample Preparation: Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
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Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of an empty press is taken first.
Data Interpretation: Corroborating the Functional Groups
The FTIR spectrum should exhibit several characteristic absorption bands that align with the proposed structure.
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N-H Stretch: A single, weak to medium intensity peak is expected in the 3300-3350 cm⁻¹ region, which is characteristic of a secondary amine (R₂N-H).[4][5] Primary amines would show two peaks in this region, while tertiary amines would show none.[4]
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C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[6] Aliphatic C-H stretches from the methyl and methylene groups will appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
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Aromatic C=C Bends: Overtones and combination bands for the substituted aromatic ring are expected in the 1660-2000 cm⁻¹ region, while fundamental ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.[7]
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N-H Bend/Wag: The N-H out-of-plane bend (wag) for secondary amines is a strong, broad band typically found between 700-750 cm⁻¹.[8]
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C-N Stretch: The C-N stretching vibration for aromatic secondary amines is expected to be a strong band in the 1250-1350 cm⁻¹ region.[4][8]
Table 2: Characteristic FTIR Absorption Bands for 1-(2-Chloro-5-methylphenyl)-N-methylmethanamine
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3310 | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 750 - 700 | N-H Wag | Secondary Amine |
Part 3: Definitive Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The Power of NMR NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule. A comprehensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete, unambiguous structure.[10]
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve approximately 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
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2D Experiments: Acquire standard 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C multiple-bond).[11]
Data Interpretation: Assembling the Molecular Jigsaw
The ¹H NMR spectrum provides the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
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Aromatic Protons (3H): The 1,2,4-trisubstituted aromatic ring will give rise to three distinct signals in the aromatic region (~7.0-7.4 ppm). We expect to see a doublet, a doublet of doublets, and a singlet or narrow doublet, confirming the substitution pattern.
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Benzylic Protons (-CH₂-N, 2H): These protons are adjacent to the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around 3.7-3.9 ppm.
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N-Methyl Protons (N-CH₃, 3H): These protons are attached to the nitrogen. They should appear as a singlet around 2.4-2.6 ppm.
-
Aromatic Methyl Protons (Ar-CH₃, 3H): This methyl group is attached to the aromatic ring and will appear as a singlet further upfield, around 2.3 ppm.
-
Amine Proton (N-H, 1H): This proton will appear as a broad singlet, and its chemical shift can be highly variable (typically 1-3 ppm) due to hydrogen bonding and exchange.[12] Its identity can be confirmed by a D₂O shake experiment, which will cause the peak to disappear.[12]
The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's asymmetry, all 9 carbon atoms are expected to be unique.
-
Aromatic Carbons (6C): Six signals are expected in the 120-145 ppm region. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield, as will the carbon attached to the aminomethyl group.
-
Benzylic Carbon (-CH₂-N, 1C): Expected around 55-60 ppm.
-
N-Methyl Carbon (N-CH₃, 1C): Expected around 35-40 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃, 1C): Expected at a higher field, around 20-22 ppm.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (Predicted δ, Mult., Int.) | ¹³C NMR (Predicted δ) | Key HMBC Correlations (Proton → Carbon) |
| Ar-CH₃ | ~2.3 ppm, s, 3H | ~21 ppm | C4, C5, C6 |
| N-CH₃ | ~2.5 ppm, s, 3H | ~38 ppm | CH₂ |
| N-H | ~1.5 ppm, br s, 1H | - | CH₂, N-CH₃ |
| CH₂ | ~3.8 ppm, s, 2H | ~58 ppm | C1, C2, C6, N-CH₃ |
| Ar-H (H3) | ~7.2 ppm, dd, 1H | ~130 ppm | C1, C5 |
| Ar-H (H4) | ~7.0 ppm, d, 1H | ~128 ppm | C2, C6 |
| Ar-H (H6) | ~7.3 ppm, d, 1H | ~126 ppm | C2, C4, CH₂ |
| C1 (C-CH₂) | - | ~138 ppm | - |
| C2 (C-Cl) | - | ~135 ppm | - |
| C5 (C-CH₃) | - | ~139 ppm | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The key information lies in the correlations.[13][14]
2D NMR experiments are the ultimate arbiters of structure, leaving no room for ambiguity.
-
COSY (¹H-¹H Correlation): This experiment will primarily show correlations between the coupled aromatic protons, confirming their adjacency on the ring. For example, the proton at H3 will show a cross-peak to the proton at H4.
-
HSQC (¹H-¹³C One-Bond Correlation): This is the definitive assignment tool.[15] It creates a direct link between each proton signal and the carbon signal it is directly attached to. For instance, the ¹H signal at ~2.3 ppm will correlate to the ¹³C signal at ~21 ppm, unambiguously assigning both to the Ar-CH₃ group.
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the cornerstone of the elucidation, used to piece the entire molecule together by showing 2- and 3-bond correlations.[10][16] Key expected correlations that bridge the structural fragments are:
-
The N-CH₃ protons (~2.5 ppm) will show a correlation to the benzylic CH₂ carbon (~58 ppm).
-
The benzylic CH₂ protons (~3.8 ppm) will show correlations to the aromatic carbons C1, C2, and C6 , definitively linking the side chain to the correct position on the ring.
-
The aromatic methyl protons (Ar-CH₃, ~2.3 ppm) will show correlations to carbons C4, C5, and C6 , confirming its position relative to the other substituents.
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Part 4: Integrated Analysis and Visualization
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. MS establishes the correct molecular formula (C₉H₁₂ClN). FTIR confirms the presence of the key secondary amine and aromatic functional groups. Finally, the complete suite of NMR experiments provides an unambiguous map of the atomic connectivity.
Workflow and Logic Visualization
The following diagrams illustrate the logical flow of the elucidation process and the key relationships derived from the data.
Caption: Overall workflow for structural elucidation.
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